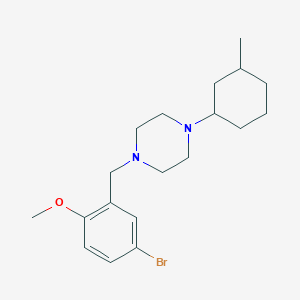
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine, also known as BZP-MP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been used as a research chemical due to its potential pharmacological properties.
Mechanism of Action
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine acts as a monoamine releaser, increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased stimulation of the central nervous system, leading to the observed psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to increase heart rate, blood pressure, and body temperature in animal studies. It also causes hyperactivity, tremors, and convulsions at high doses. Long-term use of this compound has been associated with neurotoxicity and damage to the dopaminergic system.
Advantages and Limitations for Lab Experiments
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been used in lab experiments to investigate its potential as a psychoactive substance. Its stimulant properties make it a useful tool for studying the effects of monoamine release on the central nervous system. However, its potential for neurotoxicity and damage to the dopaminergic system limits its usefulness as a research tool.
Future Directions
Further research is needed to investigate the potential therapeutic applications of 1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. Studies could investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) or other conditions that involve low levels of dopamine and norepinephrine in the brain. Additionally, research could focus on developing safer derivatives of this compound that have reduced neurotoxicity and dopaminergic damage.
Synthesis Methods
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine can be synthesized by the reaction of 1-(5-bromo-2-methoxybenzyl)piperazine with 3-methylcyclohexanone in the presence of an acid catalyst. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been used in scientific research to investigate its potential as a psychoactive substance. Studies have shown that this compound has stimulant properties, similar to amphetamines and other piperazine derivatives. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness, energy, and euphoria.
properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O/c1-15-4-3-5-18(12-15)22-10-8-21(9-11-22)14-16-13-17(20)6-7-19(16)23-2/h6-7,13,15,18H,3-5,8-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHVGRLKKHRXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-1-{1-[(4-methylphenyl)sulfonyl]prolyl}-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4928818.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)
![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)
